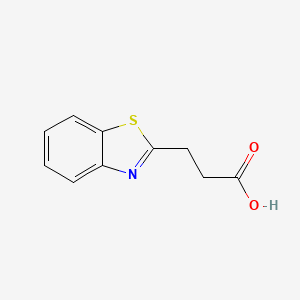

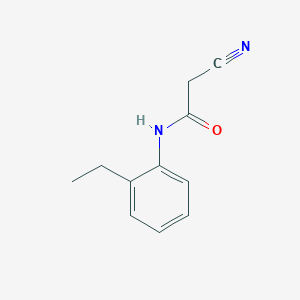

2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine derivatives involves multiple steps, including aryl-amination, ammonolysis, and subsequent reactions with N-phenylthiourea to produce targeted compounds. These processes yield fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, which have been evaluated for their in vitro antibacterial properties against several bacteria strains, showing interesting activity against Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Molecular Structure Analysis

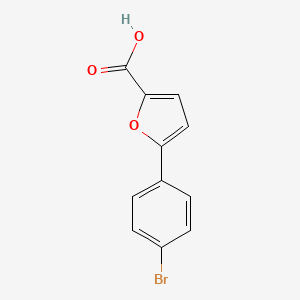

The molecular structure of 2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine derivatives has been confirmed through various spectral methods, including NMR spectroscopy. Variable temperature experiments have been utilized to study the free energy of activation for rotation about the amino–triazine bond, providing insights into the molecular dynamics and structural stability of these compounds (Díaz‐Ortiz et al., 2004).

Chemical Reactions and Properties

2-Amino-4-(2-fluorophenylamino)-1,3,5-triazines undergo various chemical reactions, producing a range of derivatives with potential antimicrobial properties. These reactions include treatment with aromatic aldehydes to yield chalcones, which upon further cyclization with hydrazine hydrate, guanidine nitrate, and thiourea, give corresponding pyrazolines, amino pyrimidines, and pyrimidinethiones, respectively. Such derivatives have been screened for their antibacterial activity, highlighting the chemical versatility of the parent compound (Solankee & Patel, 2004).

科学的研究の応用

Application 1: Anticancer Activity

- Summary of the Application : The compound “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” has been studied for its potential anticancer properties . It is a part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

- Methods of Application or Experimental Procedures : The compound was synthesized via the Claisen–Schmidt condensation of a 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione with 2-fluorobenzaldehyde . The structure of the synthesized compound was confirmed by 1H, 13C NMR, and LC–MS spectra .

- Results or Outcomes : According to US NCI protocols, the compound displayed a high level of antimitotic activity against tested human tumor cells, with mean GI50/TGI values of 15.72/50.68 μM . The drug-like properties of the synthesized compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters .

Application 2: Synthesis of Decorated Diazines

- Summary of the Application : The compound “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” is a diazine alkaloid, a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances), which constitutes a central building block for a wide range of pharmacological applications .

- Methods of Application or Experimental Procedures : The compound is synthesized using various synthetic approaches, with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results or Outcomes : Diazines are reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Application 3: Synthesis of Chromene Derivatives

- Summary of the Application : The compound “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” is used in the synthesis of chromene derivatives, which are important pharmacophores with extensive applications in medicinal chemistry .

- Methods of Application or Experimental Procedures : The compound is synthesized using a green chemistry approach, specifically a sodium fluoride-catalyzed highly efficient microwave irradiation-assisted synthesis in an aqueous medium .

- Results or Outcomes : The synthesized chromene derivatives have been reported to have a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action .

Application 4: Synthesis of Pharmacologically Active Decorated Six-Membered Diazines

- Summary of the Application : The compound “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” is a diazine alkaloid, a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances), which constitutes a central building block for a wide range of pharmacological applications .

- Methods of Application or Experimental Procedures : The compound is synthesized using various synthetic approaches, with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results or Outcomes : Diazines are reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Application 5: Sodium Fluoride-Catalyzed Synthesis of Substituted Chromene Derivatives

- Summary of the Application : The compound “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” is used in the synthesis of chromene derivatives, which are important pharmacophores with extensive applications in medicinal chemistry .

- Methods of Application or Experimental Procedures : The compound is synthesized using a green chemistry approach, specifically a sodium fluoride-catalyzed highly efficient microwave irradiation-assisted synthesis in an aqueous medium .

- Results or Outcomes : The synthesized chromene derivatives have been reported to have a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action .

将来の方向性

The future directions for the study of “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” could include further investigation into its synthesis, properties, and potential biological activities. Given the activities observed for similar compounds, it may be of interest to explore its potential as a therapeutic agent .

特性

IUPAC Name |

2-N-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5/c10-6-3-1-2-4-7(6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMMIEBQTCXPTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC=NC(=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351317 |

Source

|

| Record name | N~2~-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine | |

CAS RN |

66088-45-7 |

Source

|

| Record name | N~2~-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)

![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)